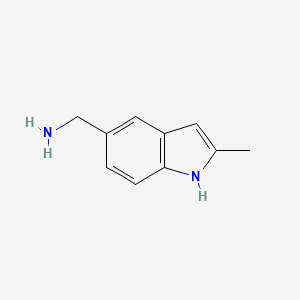

(2-methyl-1H-indol-5-yl)methanamine

説明

Significance of Indole (B1671886) Scaffold in Drug Discovery

The importance of the indole scaffold in the realm of drug discovery cannot be overstated. It is a versatile building block that has given rise to a plethora of drugs with diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. mdpi.commdpi.com

The term "privileged structure" is bestowed upon molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The indole nucleus is a quintessential example of such a structure. chemicalbook.comnih.gov Its ability to mimic the structure of the amino acid tryptophan allows it to interact with a variety of proteins and enzymes. chemicalbook.com Furthermore, the indole ring system is a versatile pharmacophore, meaning its core structure is essential for the biological activity of the molecule. mdpi.commdpi.com The strategic placement of various substituents on the indole ring can modulate the compound's pharmacological profile, leading to the development of drugs with enhanced potency and selectivity. nih.gov

Nature is a rich repository of indole-containing compounds. Many alkaloids, which are naturally occurring compounds containing basic nitrogen atoms, feature the indole nucleus. nih.gov Prominent examples include the antiarrhythmic agent ajmaline (B190527) and the antitumor drug vincristine. The neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174) are also well-known endogenous indole derivatives. epa.gov The diverse biological activities exhibited by these natural products have served as a profound source of inspiration for medicinal chemists to design and synthesize novel indole analogs with improved therapeutic properties.

Overview of Methanamine-Containing Indoles in Research

The incorporation of a methanamine group (-CH2NH2) into the indole scaffold has been a strategy employed by researchers to explore new pharmacological activities. The methanamine moiety can introduce a basic center to the molecule, which can be crucial for interactions with biological targets such as receptors and enzymes. For instance, indole-3-methanamines have been investigated as ligands for serotonin receptors. The position and substitution of the methanamine group on the indole ring can significantly influence the compound's biological profile.

Current Research Landscape and Gaps for (2-methyl-1H-indol-5-yl)methanamine

A thorough review of the current scientific literature reveals a significant gap in the dedicated research of this compound. While there is extensive research on various indole derivatives, including those with methanamine or methyl groups at different positions, specific studies focusing on the synthesis, biological evaluation, and therapeutic potential of this particular isomer are notably scarce.

The available information is largely limited to chemical database entries and supplier catalogues. lab-chemicals.comepa.gov Research on closely related structures, such as (2,3-dihydro-1H-indol-5-ylmethyl)amine, highlights the potential for this class of compounds to serve as intermediates in the synthesis of pharmacologically active molecules. mdpi.com However, the direct biological activity and specific therapeutic applications of this compound remain largely unexplored. This lack of dedicated research presents a clear gap in the field and underscores an opportunity for future investigations to uncover the potential pharmacological value of this specific indole derivative.

Structure

3D Structure

特性

IUPAC Name |

(2-methyl-1H-indol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5,12H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQPOLJBMYZUOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482784 | |

| Record name | 1-(2-Methyl-1H-indol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36798-25-1 | |

| Record name | 1-(2-Methyl-1H-indol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methyl-1H-indol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 1h Indol 5 Yl Methanamine and Its Derivatives

Strategies for Indole (B1671886) Core Formation with Aminomethyl Substituents

Classical and Conventional Synthetic Approaches

Traditional methods for indole synthesis remain valuable for their reliability and broad applicability. These approaches often involve multi-step sequences and have been extensively studied and optimized over the years.

One of the most prominent classical methods is the Fischer indole synthesis , discovered by Emil Fischer in 1883. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.com For the synthesis of a 2-methyl-5-(substituted)indole, a p-substituted phenylhydrazine (B124118) would be reacted with acetone. The substituent at the para position of the phenylhydrazine would ultimately become the substituent at the 5-position of the indole. Subsequent chemical transformations would then be required to convert this substituent into an aminomethyl group. The reaction can often be performed as a one-pot synthesis without the need to isolate the intermediate hydrazone. thermofisher.com

Another widely used classical method is the Leimgruber-Batcho indole synthesis . This two-step process begins with the reaction of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. wikipedia.orgclockss.org This intermediate is then reductively cyclized to yield the indole. wikipedia.org This method is particularly advantageous as many ortho-nitrotoluene precursors are commercially available, and the reactions generally proceed with high yields under mild conditions. wikipedia.org To obtain a 5-aminomethyl substituted indole, a 4-substituted-2-nitrotoluene would be the starting material, with the 4-substituent being a precursor to the aminomethyl group.

Reductive amination is another key conventional strategy, particularly for introducing the aminomethyl group onto a pre-formed indole ring. This can involve the reaction of an indole-5-carboxaldehyde with an amine in the presence of a reducing agent.

| Classical Method | Description | Key Reagents | Advantages |

| Fischer Indole Synthesis | Acid-catalyzed cyclization of an arylhydrazone. | Phenylhydrazine, Aldehyde/Ketone, Acid catalyst (Brønsted or Lewis). wikipedia.org | Well-established, versatile, can be a one-pot reaction. thermofisher.com |

| Leimgruber-Batcho Synthesis | Two-step synthesis from an o-nitrotoluene via an enamine intermediate. | o-Nitrotoluene, DMF-DMA, Reducing agent (e.g., Raney nickel, H₂). wikipedia.orgclockss.org | High yields, mild conditions, readily available starting materials. wikipedia.org |

Advanced and Novel Synthetic Methods

In recent years, significant efforts have been directed towards developing more efficient, atom-economical, and environmentally friendly methods for indole synthesis. These advanced methodologies often offer advantages in terms of reaction time, yield, and operational simplicity.

One-pot syntheses, particularly those involving multicomponent reactions (MCRs), have emerged as powerful tools for the rapid construction of complex molecules from simple precursors in a single operation. acs.orgchemrxiv.org These reactions are highly convergent and minimize waste by avoiding the isolation and purification of intermediates. acs.org

For instance, a three-component approach to substituted indoles has been developed that combines the formation of a metalloimine from a nitrile and an organometallic reagent with the Fischer indole reaction in a one-pot process. nih.gov This method efficiently produces multiply-substituted indoles. Another example is the copper-catalyzed domino three-component coupling-cyclization of 2-ethynylanilines, a secondary amine, and an aldehyde, which yields substituted 2-(aminomethyl)indoles in good to excellent yields. organic-chemistry.org

| One-Pot Reaction Type | Components | Catalyst/Reagents | Product Type |

| Three-Component Fischer Indole | Nitrile, Organometallic reagent, Arylhydrazine HCl | Organolithium or Grignard reagents | Multiply-substituted indoles nih.gov |

| Domino Coupling-Cyclization | 2-Ethynylaniline, Secondary amine, Aldehyde | Copper catalyst | Substituted 2-(aminomethyl)indoles organic-chemistry.org |

Microflow or continuous flow chemistry has revolutionized chemical synthesis by offering precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govresearchgate.net This technology often leads to higher yields, improved safety, and easier scalability compared to traditional batch processes. scielo.br

The Fischer indole synthesis has been successfully adapted to continuous flow conditions. For example, by pumping a mixture of cyclohexanone and phenylhydrazine through a heated stainless steel coil, the corresponding indole was obtained in 96% yield with a residence time of about 3 minutes. nih.gov This approach is particularly attractive for its high productivity. nih.gov Multistep continuous flow systems have also been developed for the synthesis of complex indole derivatives, such as 2-(1H-indol-3-yl)thiazoles, in high yields over three chemical steps without isolating intermediates. nih.gov

| Flow Synthesis Example | Reaction Type | Conditions | Yield | Residence Time |

| Fischer Indole Synthesis | Cyclohexanone + Phenylhydrazine | 200 °C, 75 bar, Acetic acid/iso-propanol | 96% | ~3 min nih.gov |

| Hemetsberger–Knittel reaction | Azidoacrylate in toluene | 220 °C in a 2 mL stainless steel heating loop | High-yielding | 30 s nih.gov |

| Multistep Indolylthiazole Synthesis | Hantzsch thiazole, deketalization, Fischer indole | Syrris AFRICA® synthesis station | 38%–82% (over 3 steps) | < 15 min nih.gov |

Green chemistry principles aim to reduce the environmental impact of chemical processes. In indole synthesis, this has led to the development of protocols that utilize greener solvents, catalysts, and energy sources. tandfonline.comingentaconnect.com

Ionic liquids (ILs) are salts with low melting points that have gained attention as environmentally benign solvents and catalysts due to their negligible vapor pressure, thermal stability, and recyclability. researchgate.net In the context of indole synthesis, acidic ionic liquids have proven to be effective catalysts for the Fischer indole reaction. researchgate.net

Novel SO₃H-functionalized ionic liquids have been designed and successfully used as catalysts for the one-pot Fischer indole synthesis in water, affording various indoles in yields of 68–96%. researchgate.netsci-hub.se A key advantage of this system is that the indole products can be easily separated by filtration, and the dissolved catalyst can be regenerated and reused. researchgate.netsci-hub.se Carboxyl-functionalized and tetramethylguanidinium-based ionic liquids have also been employed as efficient and recyclable catalysts for this reaction, often under solvent-free conditions. researchgate.netcapes.gov.br

| Ionic Liquid Catalyst | Reaction | Solvent | Yield Range | Key Feature |

| [(HSO₃-p)₂im][HSO₄] | Fischer Indole Synthesis | Water | 68–96% | Catalyst can be regenerated and reused. researchgate.netsci-hub.se |

| [cmmim][BF₄] | Fischer Indole Synthesis | Solvent-free | 80–92% | Catalyst reusable for at least six times. capes.gov.br |

| [TMGHPS][TFA] | Fischer Indole Synthesis | None (neat) | High yields | Eco-friendly, biodegradable, and reusable catalyst. researchgate.net |

Green Chemistry Protocols in Indole Synthesis

Water as Solvent

The use of water as a solvent in organic synthesis aligns with the principles of green chemistry by offering a safe, non-toxic, and inexpensive reaction medium. For the synthesis of indole derivatives, water can facilitate reactions through its unique properties, such as high polarity and the ability to form strong hydrogen bonds. While specific examples detailing the synthesis of (2-methyl-1H-indol-5-yl)methanamine in water are not extensively documented, the synthesis of related indole structures in aqueous media has been successfully demonstrated. For instance, the one-pot, three-component aza-Friedel–Crafts reaction to produce primary aniline-based indolylarylmethanes has been effectively carried out in water using a Brønsted acidic ionic liquid as a catalyst. nih.gov This approach, which involves the reaction of aldehydes, primary anilines, and indoles, yields the desired products in high yields and demonstrates the feasibility of aqueous synthesis for structurally similar compounds. nih.gov The key to success in such aqueous syntheses often lies in the use of appropriate catalysts that can function effectively in the presence of water.

Solid Acid Catalysts

Solid acid catalysts offer significant advantages over traditional liquid acids, including ease of separation from the reaction mixture, reusability, and reduced corrosivity. These catalysts are instrumental in promoting various organic transformations, including the synthesis of indole derivatives. A variety of solid acid catalysts have been employed for the synthesis of bis(indolyl)methanes and other indole-containing compounds. figshare.comnih.gov

For example, sulfated anatase titania (TiO₂-SO₄²⁻) has been used as a solid acid catalyst for the rapid and solvent-free synthesis of substituted bis(indolyl)methanes. figshare.com This method provides excellent yields in a short reaction time under simple physical grinding. figshare.com Similarly, sulfonic acid-functionalized solid polymers derived from renewable resources like cashew nut shell liquid have been developed as heterogeneous acid catalysts for the Friedel–Crafts reactions of indoles. nih.gov Zeolites and mesoporous molecular sieves functionalized with sulfonic acid groups have also demonstrated high catalytic activity in the synthesis of triindolylmethanes. researchgate.net

The general mechanism for the acid-catalyzed synthesis of bis(indolyl)methanes involves the initial reaction of an aldehyde with indole to form an intermediate, which then reacts with a second indole molecule. The solid acid catalyst facilitates these steps by protonating the carbonyl group of the aldehyde, thereby activating it for nucleophilic attack by the indole.

Table 1: Examples of Solid Acid Catalysts in Indole Synthesis

| Catalyst | Reaction Type | Substrates | Key Advantages |

|---|---|---|---|

| Sulfated Anatase Titania (TiO₂-SO₄²⁻) | Bis(indolyl)methane synthesis | Indoles, Aldehydes | Rapid, solvent-free, recyclable catalyst figshare.com |

| Sulfonic Acid-Functionalized Polymer | Friedel–Crafts reaction | Indoles, Furfuraldehydes | Sustainable, reusable catalyst from renewable source nih.gov |

Microwave Irradiation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. cem.com This technique has been widely applied to the synthesis of a variety of heterocyclic compounds, including indoles.

In the context of synthesizing derivatives of the this compound scaffold, microwave irradiation can be particularly advantageous. For instance, a palladium-catalyzed intramolecular oxidative coupling to produce functionalized 2-methyl-1H-indole-3-carboxylate derivatives has been optimized using microwave heating. unina.itmdpi.com This approach significantly reduces the reaction time and improves yields compared to conventional heating. unina.itmdpi.com Similarly, the synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives from aryl-substituted (1H-indol-2-yl)methanamines has been efficiently achieved through a copper-catalyzed intramolecular N-arylation under microwave irradiation, affording the products in excellent yields within a short duration. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 2-Methyl-1H-indole-3-carboxylate Derivative

| Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|

| Conventional Heating | 80 | 16 h | 73 |

Data extrapolated from a study on the synthesis of methyl 5-chloro-2-methyl-1H-indole-3-carboxylate. mdpi.com

Nanoparticle Applications

The use of nanoparticles as catalysts in organic synthesis is a rapidly growing field, offering benefits such as high surface-area-to-volume ratio, enhanced catalytic activity, and often, improved selectivity. While specific applications of nanoparticles in the direct synthesis of this compound are not widely reported, their utility in the synthesis of related indole derivatives is well-established.

For example, polymer-grafted zinc oxide nanoparticles dispersed in water have been used as a catalyst for the three-component aza-Friedel–Crafts reaction to synthesize 3-substituted indoles. nih.gov This method highlights the potential of nanocatalysts in facilitating complex organic transformations in environmentally friendly solvents. The high surface area of the nanoparticles provides a greater number of active sites for the reaction to occur, leading to enhanced efficiency.

Functionalization and Derivatization Strategies of the this compound Scaffold

The this compound core structure presents multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. The primary points of functionalization include the indole nitrogen (N1), the benzene ring of the indole moiety, and the primary amine of the methanamine group. These modifications can be strategically employed to modulate the physicochemical and biological properties of the parent compound.

Modification at the Indole Nitrogen (N1) Position

The nitrogen atom of the indole ring is a common site for derivatization. Alkylation or arylation at this position can significantly influence the electronic properties and steric profile of the molecule. A variety of methods have been developed for the N-alkylation and N-arylation of indoles, often employing metal catalysts or strong bases.

While direct N1-functionalization of this compound requires careful protection of the primary amine, general strategies for indole N-substitution are well-established. For instance, copper-catalyzed N-arylation has been effectively used for the synthesis of N-aryl indoles. These reactions often utilize ligands such as diamines or amino acids to enhance the activity of the copper catalyst. researchgate.net

Substitutions on the Benzene Ring of the Indole Moiety

The benzene portion of the indole nucleus is amenable to electrophilic aromatic substitution reactions. The inherent electronic properties of the indole ring system typically direct electrophiles to specific positions. For a 2-methyl-5-amino-substituted indole scaffold, the directing effects of both the fused pyrrole ring and the substituents on the benzene ring must be considered.

The indole ring is highly activated towards electrophilic attack, with the C3 position being the most nucleophilic. However, when the C3 position is blocked, or under certain reaction conditions, substitution can occur on the benzene ring. The positions on the benzene ring (C4, C6, and C7) have differing reactivities. The presence of the methyl group at C2 and the methanamine group at C5 will influence the regioselectivity of further substitutions. The amino group (or a protected form) at the C5 position is an activating, ortho-, para-directing group, which would favor substitution at the C4 and C6 positions.

A method for synthesizing N-substituted derivatives of (5-amino-2-methyl-1H-indol-3-yl)acetic acid has been developed, which involves the indolization of ethyl levulinate p-acetaminophenylhydrazone. researchgate.net This provides a route to compounds with a functionalized amino group at the 5-position, which can then be further modified. researchgate.net

Table 3: Common Electrophilic Aromatic Substitution Reactions on Benzene Rings

| Reaction | Electrophile | Typical Reagents |

|---|---|---|

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ |

| Halogenation | Br⁺, Cl⁺ | Br₂, FeBr₃ or Cl₂, AlCl₃ |

| Sulfonation | SO₃ | SO₃, H₂SO₄ |

| Friedel-Crafts Alkylation | R⁺ | R-Cl, AlCl₃ |

Modifications at the Methanamine Moiety

The primary amine of this compound serves as a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. The most common modifications include N-alkylation and N-acylation, which introduce new functional groups and significantly alter the parent molecule's properties.

N-Alkylation: This process involves the reaction of the primary amine with an alkyl halide. For instance, reacting an indolylmethanamine with an alkyl bromide, such as 1-bromopropane, in a suitable solvent yields the corresponding secondary amine. This straightforward method allows for the introduction of various alkyl chains to the nitrogen atom nih.gov.

N-Acylation: The formation of an amide bond via N-acylation is another prevalent modification. This is typically achieved by reacting the amine with a carboxylic acid, often activated with a coupling agent, or with an acyl chloride. This reaction is widely used to link the indole core to other molecular fragments. An example includes the coupling of (1H-indol-5-yl)methanamine with (S)-ketoprofen, a non-steroidal anti-inflammatory drug, to form an amide conjugate nih.gov. This demonstrates the utility of the methanamine moiety as a point of attachment for creating more complex molecules.

The table below summarizes these modifications, using analogous reactions on the closely related (1H-indol-5-yl)methanamine as examples.

| Modification Type | Indole Reactant | Reagent | Product | Reference |

| N-Alkylation | (1H-indol-5-yl)methanamine | 1-Bromopropane | N-((1H-indol-5-yl)methyl)propan-1-amine | nih.gov |

| N-Acylation | (1H-indol-5-yl)methanamine | (S)-Ketoprofen | N-((1H-indol-5-yl)methyl)-2-(3-benzoylphenyl)propanamide | nih.gov |

Hybrid Molecule Synthesis Incorporating this compound

The this compound framework is a valuable building block in the synthesis of hybrid molecules, where two or more distinct pharmacophores or molecular entities are covalently linked. This strategy aims to create novel compounds with potentially synergistic or multi-target activities.

A prominent approach involves the amide coupling of the methanamine group with a known therapeutic agent containing a carboxylic acid moiety. Research has demonstrated the synthesis of amide conjugates of ketoprofen with various indole amines nih.gov. In these hybrid structures, the indole portion is linked to the ketoprofen molecule via the methanamine nitrogen. This synthetic strategy highlights the role of this compound as a versatile scaffold for conjugating with other biologically active molecules, thereby generating novel chemical entities for further investigation nih.gov.

The following table details an example of a hybrid molecule synthesized from an indole methanamine derivative.

| Indole Building Block | Conjugated Molecule | Resulting Hybrid Molecule | Reference |

| (1H-indol-5-yl)methanamine | (S)-Ketoprofen | N-((1H-indol-5-yl)methyl)-2-(3-benzoylphenyl)propanamide | nih.gov |

Control of Reaction By-products and Stereoselectivity in Synthesis

Achieving high yields and purity in the synthesis of this compound and its derivatives necessitates precise control over reaction conditions to minimize by-products and, where applicable, to direct stereochemistry.

Furthermore, the choice of catalyst and reaction conditions is crucial for controlling regioselectivity. Palladium-catalyzed intramolecular oxidative coupling reactions have been employed to synthesize functionalized 2-methyl-1H-indole derivatives with high regioselectivity, ensuring the desired isomer is the major product mdpi.com. Similarly, Lewis acids like AlCl₃ have been used to achieve highly regioselective C3 alkylation of 2-indolylmethanols, preventing reactions at other positions on the indole ring nih.gov.

Control of Stereoselectivity: While the parent molecule this compound is achiral, many of its derivatives, particularly those synthesized through modifications at the methanamine moiety, can contain stereocenters. The control of stereoselectivity is therefore critical in such syntheses. Asymmetric catalysis is a primary method for achieving this. Although specific examples for this compound are not detailed in the provided context, the development of chiral catalysts for indole functionalization is an active area of research. For example, chiral phosphoramide catalysts have been successfully used in the asymmetric alkylation of 2-indolylmethanols nih.gov. Such approaches could be adapted to control the stereochemical outcome of reactions involving derivatives of this compound.

| Challenge | Control Strategy | Example/Principle | Reference |

| By-product formation | Use of Protecting Groups | Acetyl protection of the indole nitrogen prevents side reactions. | mdpi.com |

| Regioselectivity | Catalyst Selection | Palladium catalysts for selective cyclization; Lewis acids for regioselective alkylation. | mdpi.comnih.gov |

Structure Activity Relationship Sar and Structure Affinity Relationship Studies

Elucidation of Active Pharmacophores

The indole (B1671886) moiety is recognized as a "privileged structure" in medicinal chemistry due to its widespread presence in various biologically active compounds. nih.gov Depending on the substitution pattern, indole derivatives can exhibit a diverse range of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer activities. mdpi.com For instance, indoles with substituents at the 2- and/or 3-positions are common in many drugs. nih.gov The (2-methyl-1H-indol-5-yl)methanamine scaffold itself contains key features that contribute to its biological activity. The indole ring system provides a crucial framework for interaction with various biological targets. nih.govmdpi.com The methyl group at the 2-position and the methanamine group at the 5-position are critical components of its pharmacophore, influencing its binding affinity and selectivity.

Impact of Substituents on Biological Activity and Potency

The biological activity and potency of derivatives of this compound are significantly influenced by the nature and position of substituents on the indole ring and the methanamine nitrogen.

Substituents on the Indole Ring

Modifications to the indole core can dramatically alter the biological profile. For example, in a series of 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, the introduction of different substituents at the nitrogen of the acetamide (B32628) group led to varying cytotoxic activities against cancer cell lines. nih.gov Specifically, compounds with an N-benzene substituent showed stronger cytotoxic activity against the Hela cell line compared to those with an N-cyclopropyl group. nih.gov

Furthermore, in a study of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives, the presence of aryl groups at the N'-urea position generally resulted in good anti-proliferative properties against cancer cell lines. scispace.com The type and position of substituents on this aryl ring, such as halogens, methyl, trifluoromethyl, or methoxy (B1213986) groups, also played a role in determining the potency. scispace.com

Substituents on the Methanamine Nitrogen

The primary amine of this compound provides a key point for modification. N-substitution can lead to compounds with altered receptor affinity and selectivity. For example, di-N,1-substituted 1-(indolin-5-yl)methanamines have been identified as promising structures that interact with RCAR/(PYR/PYL) receptor proteins in plants. mdpi.com

The following table summarizes the impact of various substituents on the biological activity of related indole-containing compounds:

| Parent Scaffold | Substituent | Position | Observed Biological Effect |

| 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide | N-benzene | Acetamide Nitrogen | Increased cytotoxic activity against Hela cells nih.gov |

| 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide | N-cyclopropyl | Acetamide Nitrogen | Lower cytotoxic activity nih.gov |

| 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea | Aryl group | N'-urea | Good anti-proliferative properties scispace.com |

| 1-(indolin-5-yl)methanamine | Di-N,1-substitution | Methanamine Nitrogen | Interaction with RCAR/(PYR/PYL) receptor proteins mdpi.com |

Conformational Effects on Biological Interactions

The three-dimensional conformation of this compound and its derivatives is a critical determinant of their biological activity. The spatial arrangement of the indole ring, the 2-methyl group, and the 5-methanamine substituent dictates how the molecule fits into the binding pocket of a target protein.

Conformational analysis of related molecules, such as 2-substituted fluoro- and trifluoromethyl-benzaldehydes, has shown that the relative orientation of substituents can significantly impact their stability and reactivity. rsc.org For derivatives of this compound, the rotation around the bond connecting the methanamine group to the indole ring can lead to different conformers with varying abilities to interact with biological targets. Molecular modeling and computational studies are often employed to predict the preferred conformations and their interactions with proteins. rsc.org

Mechanisms of Target Binding and Inhibition

The biological effects of this compound and its analogs are mediated through their interaction with specific biological targets, including receptors and enzymes.

Receptor Binding Studies

Derivatives of the core indole structure have been shown to bind to various receptors. For instance, certain indole derivatives exhibit affinity for melatonin (B1676174) receptors. ucsd.edu The specific binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor's binding site are crucial for affinity and efficacy.

Enzyme Inhibition Studies

The indole scaffold is a common feature in many enzyme inhibitors. nih.gov For example, derivatives of indolin-5-yl-cyclopropanamine have been developed as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. nih.govresearchgate.net These inhibitors often work by binding to the active site of the enzyme, preventing the natural substrate from binding and thereby blocking the enzyme's catalytic activity.

Similarly, other indole-containing compounds have been identified as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), which is a target for the treatment of castration-resistant prostate cancer. researchgate.net High-throughput screening and subsequent optimization of lead compounds have led to potent and selective inhibitors. researchgate.net The table below presents IC50 values for representative indole derivatives against various enzymes.

| Compound/Derivative Class | Target Enzyme | IC50 Value |

| Indolin-5-yl-cyclopropanamine derivative (7e) | LSD1 | 24.43 nM nih.gov |

| N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine (11) | ALK5 | 3.5 ± 0.4 nM nih.gov |

| 2-phenylbenzimidazole derivative (40) | N/A (Antiproliferative against MDA-MB-231 cell line) | 3.55 μg mL⁻¹ researchgate.net |

| 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivative (5r) | N/A (Antiproliferative against HepG2 cells) | 10.56 ± 1.14 μM nih.gov |

DNA and Other Biomolecule Interactions

While direct interaction with DNA is a mechanism for some anticancer agents, the primary mode of action for many indole derivatives, including those related to this compound, appears to be through protein targets like enzymes and receptors. However, the diverse biological activities of indole compounds suggest that interactions with other biomolecules cannot be entirely ruled out without specific investigation. researchgate.net

Analytical Methodologies for Research and Characterization of 2 Methyl 1h Indol 5 Yl Methanamine

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of (2-methyl-1H-indol-5-yl)methanamine from complex mixtures. The selection of a specific technique is contingent on the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile compounds like this compound. To enhance detection sensitivity and selectivity, especially when using UV or fluorescence detectors, derivatization of the primary amine group is often employed. This process involves reacting the analyte with a labeling agent to form a derivative that exhibits stronger absorption or fluorescence.

For instance, derivatizing agents that react with primary amines, such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or 9-fluorenylmethyl chloroformate (FMOC-Cl), can be utilized. The resulting derivatives are highly fluorescent, allowing for detection at very low concentrations. A similar approach has been successfully used for the simultaneous determination of other indole-containing compounds like 5-hydroxyindoles. nih.gov The choice of derivatization reagent can significantly improve the analytical performance. For example, some reagents can increase detection sensitivity by over 2000 times compared to non-derivative methods. nih.gov

Table 1: Illustrative HPLC-Fluorescence Detection Parameters with Pre-column Derivatization

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer, pH 7) |

| Flow Rate | 1.0 mL/min |

| Derivatization Reagent | o-Phthalaldehyde (OPA)/Mercaptoethanol |

| Excitation Wavelength | ~340 nm |

| Emission Wavelength | ~455 nm |

| Injection Volume | 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the separation and identification of volatile and semi-volatile compounds. For a compound like this compound, derivatization is typically necessary to increase its volatility and thermal stability, preventing degradation in the hot injector and column. Acetylation or silylation of the primary amine and the indole (B1671886) nitrogen are common derivatization strategies.

The gas chromatograph separates the derivatized analyte from other components in the sample mixture based on its boiling point and interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted compound and detects the resulting ions, providing a unique mass spectrum that acts as a molecular fingerprint for identification. This method has proven effective for the analysis of various indole derivatives and other complex organic molecules. jocpr.comnih.govflorajournal.com For structurally related compounds, GC-MS analysis provides characteristic fragmentation patterns that aid in their identification. nih.gov

Table 2: Typical GC-MS Operating Conditions for Derivatized Indoleamines

| Parameter | Value |

| GC Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temp 100°C, ramp to 280°C at 10°C/min, hold for 5 min |

| MS Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 50-550 amu |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and determining the purity of a substance. A TLC plate, typically coated with silica (B1680970) gel, serves as the stationary phase. The sample is spotted onto the plate, which is then placed in a developing chamber with a suitable solvent system (mobile phase).

For this compound, a polar stationary phase like silica gel is appropriate, with a mobile phase consisting of a mixture of a polar and a less polar solvent, such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (B128534) to reduce tailing of the basic amine. Visualization of the spots can be achieved under UV light (254 nm) if the compound is UV-active, or by using staining reagents that react with the indole or amine functional groups, such as ninhydrin (B49086) (for the primary amine) or a p-anisaldehyde or phosphomolybdic acid stain. libretexts.org

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound. These techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule. The synthesis and characterization of structurally similar compounds, such as (2,3-dihydro-1H-indol-5-ylmethyl)amine, have been established using a combination of these spectroscopic methods. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for determining the detailed molecular structure. ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR reveals the carbon framework of the molecule.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of the compound, which allows for the determination of its elemental composition. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the N-H stretching of the indole and the primary amine, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring. mdpi.com

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals for indole N-H, aromatic protons, aminomethyl (-CH₂NH₂) protons, and methyl (-CH₃) protons. |

| ¹³C NMR | Signals for aromatic carbons, indole ring carbons, the aminomethyl carbon, and the methyl carbon. |

| HRMS (ESI-TOF) | A precise m/z value for the protonated molecule [M+H]⁺ corresponding to the formula C₁₀H₁₃N₂⁺. |

| IR (cm⁻¹) | Bands around 3400-3200 (N-H stretch), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), and 1600-1450 (aromatic C=C stretch). |

Advanced Extraction and Sample Preparation Methods

Effective sample preparation is critical to remove interfering substances and concentrate the analyte before analysis. The choice of extraction method depends on the nature of the sample matrix.

Liquid-Liquid Extraction

Liquid-Liquid Extraction (LLE) is a common and effective method for isolating and concentrating this compound from aqueous solutions or biological matrices. This technique relies on the differential solubility of the compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Given the basic nature of the aminomethyl group, the pH of the aqueous phase can be adjusted to control the compound's charge state and, consequently, its solubility. By adjusting the pH of the aqueous sample to be basic (e.g., pH > 9), the primary amine will be deprotonated, making the compound more soluble in a non-polar organic solvent like dichloromethane, ethyl acetate, or diethyl ether. The organic layer containing the analyte can then be separated, dried, and concentrated for subsequent analysis. This procedure is standard for the extraction of similar indole-containing amines. mdpi.com

Novel Identification Techniques for Amines

Solid Sorbent Concentration

Solid sorbent concentration, a cornerstone of modern sample preparation, offers a robust method for the preconcentration of amines like this compound from complex matrices. This technique, which includes methods like solid-phase extraction (SPE) and solid-phase microextraction (SPME), relies on the partitioning of analytes between a sample matrix and a solid sorbent phase. nih.govijrpc.com For amine compounds, which are basic, this process can be highly effective.

The general principle involves passing a liquid or gas sample over a solid material (the sorbent) that has a high affinity for the target analyte. The amine compound is adsorbed onto the sorbent, while the bulk of the sample matrix passes through. Subsequently, the captured analyte is desorbed using a small volume of a strong solvent, resulting in a more concentrated and cleaner sample ready for chromatographic analysis.

For aromatic amines, various sorbents are employed. Common choices include:

C18 (octadecyl): A nonpolar sorbent effective for extracting hydrophobic compounds from polar matrices.

Styrene-divinylbenzene (HR-P): A polymeric sorbent with high surface area and stability across a wide pH range.

Strong Cationic Exchange (SCX): This sorbent is particularly effective for basic compounds like amines. nih.gov At an appropriate pH, the amine is protonated to a cation, which then binds strongly to the negatively charged SCX sorbent. This provides high selectivity for amine extraction. nih.gov

In a comparative study of extraction methods for primary aromatic amines, SPE with an SCX cartridge demonstrated superior recovery rates of up to 91% for polar amines. nih.gov The process typically involves conditioning the cartridge, loading the sample (adjusted to a suitable pH to ensure ionization), washing away impurities, and finally eluting the purified amines. nih.gov

Solid-phase microextraction (SPME) is a solvent-free miniaturization of this technique where the sorbent is coated onto a thin fused-silica fiber. nih.govijrpc.com The fiber is exposed to the sample or its headspace, and analytes adsorb onto the coating. nih.gov Optimization of parameters such as extraction time, temperature, and sample pH is crucial for maximizing extraction efficiency. nih.govacs.org For monocyclic aromatic amines, headspace SPME has been optimized with findings indicating that increasing salt concentration and adjusting pH can significantly enhance analyte adsorption onto the fiber. acs.org

| Parameter | Condition | Rationale |

|---|---|---|

| Fiber Coating | Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Effective for a range of aromatic amines. |

| Extraction Temperature | 30-45 °C | Increases analyte vapor pressure, but higher temperatures can decrease partitioning to the fiber. nih.govacs.org |

| Extraction Time | 40 minutes | Sufficient time to approach equilibrium between the sample headspace and the fiber coating. nih.gov |

| Ionic Strength | 4.0 M NaCl | "Salting-out" effect increases analyte volatility and partitioning into the headspace. acs.org |

| Sample pH | Adjusted to >10 (e.g., with 2.0 M KOH) | Ensures amines are in their non-ionized, more volatile state for headspace extraction. acs.org |

Electromembrane Extraction (EME) and Microextraction

Electromembrane Extraction (EME) is a modern, miniaturized sample preparation technique particularly suited for ionizable compounds such as this compound. wikipedia.orgextech2025.com It provides exceptional sample clean-up and high pre-concentration factors by using an electrical field to drive charged analytes from a sample solution, through a supported liquid membrane (SLM), and into a clean aqueous acceptor solution. wikipedia.orgresearchgate.net

The fundamental setup consists of three phases:

Sample (Donor) Phase: The aqueous sample containing the analyte. For a basic compound like an amine, the pH of this phase is lowered (e.g., with formic acid) to ensure the analyte is protonated and carries a positive charge. acs.org

Supported Liquid Membrane (SLM): A few microliters of an organic solvent immobilized in the pores of a thin, porous polymeric support (e.g., polypropylene). extech2025.comacs.org The choice of solvent is critical for extraction efficiency, with 2-nitrophenyl octyl ether (NPOE) being a highly effective and generic liquid membrane for a wide range of basic compounds. acs.org

Acceptor Phase: A small volume (typically 5-25 µL) of an aqueous solution. wikipedia.org For basic analytes, this is an acidic solution that neutralizes the analyte upon arrival, trapping it and preventing it from migrating back across the membrane.

An electrical potential (voltage) is applied across the SLM, with the positive electrode in the sample phase and the negative electrode in the acceptor phase for extracting cationic bases. This potential acts as the driving force for the rapid migration of the ionized analyte across the organic membrane into the acceptor solution. wikipedia.orgextech2025.com The resulting clean, enriched acceptor solution can often be directly injected into analytical instruments like liquid chromatographs. extech2025.com

EME is a subset of a broader category of techniques known as liquid-phase microextraction (LPME). wikipedia.org While conventional LPME relies on passive diffusion, EME accelerates the process significantly, making it faster and often more efficient. etn-eme.com Other related microextraction techniques include dispersive liquid-liquid microextraction (DLLME), where the extraction solvent is dispersed as fine droplets in the sample to maximize surface area and speed up extraction. nih.gov

| Technique | Driving Force | Key Advantage | Applicability for this compound |

|---|---|---|---|

| Electromembrane Extraction (EME) | Electrical Field | High selectivity for ionizable compounds, fast extraction. etn-eme.com | Excellent, as the amine is easily protonated. |

| Liquid Membrane Extraction (LME) | Concentration Gradient (Passive Diffusion) | Simpler method development, suitable for non-ionizable compounds. etn-eme.com | Possible, but likely slower and less efficient than EME. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Partitioning Equilibrium | Very rapid, high enrichment factor due to large surface area. nih.gov | Applicable, requires selection of appropriate extraction and disperser solvents. |

Novel Identification Techniques for Amines

The detection and identification of amines are constantly evolving, with new methodologies being developed to offer greater sensitivity, selectivity, and novel mechanisms of action.

Photoluminescent Copper(I) Iodide Cluster Compounds

A promising novel approach for the detection of amines and other volatile compounds involves the use of photoluminescent copper(I) iodide (CuI) coordination clusters. mdpi.comfrontiersin.org These materials are known for their strong luminescence, with emission properties that are highly sensitive to their chemical environment. nih.gov The interaction of an analyte with the cluster can induce structural changes that alter the photoluminescent response, forming the basis of a sensor. frontiersin.org

CuI clusters are coordination complexes, often with a "cubane-like" {Cu₄I₄} core, stabilized by ligands such as phosphines or pyridines. mdpi.comnih.gov They typically exhibit intense photoluminescence in the solid state, with high photoluminescence quantum yields (PLQY), sometimes exceeding 85%. mdpi.comnih.gov The emission originates from electronic excited states, which can be a mixture of metal-to-ligand charge transfer (MLCT) and cluster-centered (CC) states.

The sensing mechanism for an amine like this compound would rely on its function as a Lewis base (N-donor ligand). When vapors of the amine are introduced to a thin film of a CuI complex, the amine molecules can coordinate to the copper centers. This coordination can alter the electronic structure of the cluster, leading to a detectable change in the photoluminescence, such as:

Quenching: A decrease in the luminescence intensity.

Vapochromism: A shift in the emission color (wavelength). frontiersin.org

Research has demonstrated that the luminescence of CuI-based materials can be fine-tuned by the choice of ligands, and they show reversible changes in their photoluminescence upon exposure to volatile compounds. frontiersin.org This makes them excellent candidates for developing reversible sensors for N-heteroaromatic compounds and other amines. frontiersin.org

Isothermal Gravimetric Analysis (IGA)

Isothermal Gravimetric Analysis (IGA) is a type of thermogravimetric analysis (TGA) where the mass of a sample is measured over time at a constant temperature while the atmosphere (e.g., gas composition or pressure) is changed in a controlled manner. wikipedia.org While TGA is commonly used to study thermal decomposition by ramping up the temperature, IGA is ideal for studying gas-solid reactions, adsorption, and desorption phenomena under specific temperature conditions. wikipedia.org

For a compound such as this compound, IGA can be a powerful tool for characterization, particularly when the amine is immobilized on a solid support material. The analysis could provide quantitative insights into several properties:

Adsorption/Desorption Kinetics: By introducing a reactive gas (e.g., CO₂) into the analysis chamber at a constant temperature, IGA can precisely measure the rate at which the gas is adsorbed by the amine, based on the corresponding mass increase. A subsequent purge with an inert gas can be used to measure desorption kinetics. acs.org

Sorption Capacity: The total mass change at equilibrium provides a direct measure of the sorption capacity of the material under specific temperature and pressure conditions. This is a key parameter for evaluating solid sorbents used for gas capture. nih.govresearchgate.net

Thermal and Oxidative Stability: By exposing the sample to different atmospheres (e.g., inert nitrogen vs. air) at a constant, elevated temperature, IGA can be used to assess its stability. For example, studies on solid amine sorbents have used TGA to determine that while thermal stability in nitrogen can be high (up to 150 °C), the presence of oxygen can induce degradation at much lower temperatures (around 70 °C). nih.govresearchgate.net

An IGA plot typically shows the percentage of mass change on the y-axis versus time on the x-axis, revealing the dynamics of mass gain or loss as the sample interacts with the surrounding atmosphere. researchgate.net This technique provides fundamental data for understanding the reactivity and stability of amine-functionalized materials.

Preclinical Research and Development of 2 Methyl 1h Indol 5 Yl Methanamine Derived Agents

In Vitro Efficacy Studies

In vitro studies are fundamental in preclinical research, providing initial insights into the biological activity of newly synthesized compounds. These assays are conducted in a controlled laboratory setting, typically using cell cultures or isolated enzymes, to determine the efficacy and mechanism of action of a potential drug candidate before it advances to in vivo testing. sigmaaldrich.com

Cell-Based Assays (e.g., Cell Viability, Cell-Cell Fusion, Viral Replication)

Cell-based assays are crucial for evaluating the effects of chemical compounds on whole cells. sigmaaldrich.comsigmaaldrich.com These assays can measure a wide range of cellular responses, including cell viability, proliferation, and cytotoxicity. sigmaaldrich.comnih.gov

Derivatives of the (2-methyl-1H-indol-5-yl)methanamine scaffold have been the subject of various cell-based assays to determine their therapeutic potential. For instance, novel indole (B1671886) triazole conjugates have demonstrated noteworthy antibacterial activity against a selection of bacterial strains. mdpi.com The antiproliferative activity of certain indole derivatives has been assessed against various cancer cell lines, including those for colon, lung, breast, and skin cancer. nih.gov Specifically, some of these compounds exhibited selective cytotoxicity against the HCT-116 colon cancer cell line. nih.gov

In the context of antiviral research, while specific data on this compound is not detailed, the broader class of indole derivatives has been investigated for activity against various viruses. mdpi.com The general approach in these studies involves assessing the compound's ability to inhibit viral replication or related processes like virus-induced cell-cell fusion in cultured cells.

Below is a table summarizing the types of cell-based assays used to evaluate indole derivatives:

| Assay Type | Purpose | Example Application for Indole Derivatives |

| Cell Viability/Proliferation | To determine the effect of a compound on cell growth and survival. sigmaaldrich.com | Assessing the antiproliferative effects of indole derivatives on cancer cell lines. nih.gov |

| Antibacterial Activity | To measure the ability of a compound to inhibit bacterial growth. | Evaluating the efficacy of indole triazole conjugates against various bacterial strains. mdpi.com |

| Antiviral Replication | To assess the inhibition of viral multiplication in host cells. | Investigating the potential of indole derivatives as antiviral agents. mdpi.com |

Enzyme Assays

Enzyme assays are essential for identifying and characterizing compounds that can modulate the activity of specific enzymes. These assays are critical in drug discovery for targets such as kinases and other enzymes involved in disease pathways.

Derivatives of the indole scaffold have been extensively studied as enzyme inhibitors. For example, a series of substituted 4-(4-fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f] acs.orgnih.govresearchgate.nettriazine-based compounds were identified as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. nih.gov Structure-activity relationship studies revealed that specific substitutions on the pyrrolo[2,1-f] acs.orgnih.govresearchgate.nettriazine core yielded potent compounds. nih.gov

Another significant area of research has been the development of inhibitors for type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), also known as aldo-keto reductase 1C3 (AKR1C3). researchgate.net This enzyme is implicated in the production of androgens in prostate cancer. researchgate.net High-throughput screening led to the identification of an indole derivative that served as a starting point for optimization, resulting in a potent and selective inhibitor of 17β-HSD5. researchgate.net

The following table highlights key enzyme targets for indole-based compounds:

| Enzyme Target | Therapeutic Area | Example Indole-Based Inhibitor |

| VEGFR-2 Kinase | Cancer (Angiogenesis) | 4-(4-fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f] acs.orgnih.govresearchgate.nettriazine derivatives nih.gov |

| 17β-HSD5 (AKR1C3) | Prostate Cancer | Optimized indole derivatives from high-throughput screening researchgate.net |

| PI3Kα | Cancer | Pyrrolo[2,1-f] acs.orgnih.govresearchgate.nettriazine derivatives nih.gov |

| Penicillin-Binding Protein 2a (PBP2a) | Bacterial Infections (MRSA) | Indole triazole conjugates mdpi.com |

In Vivo Model Studies

Derivatives based on the this compound scaffold have demonstrated significant activity in various preclinical in vivo models. For instance, BMS-540215, a potent VEGFR-2 inhibitor derived from an indole structure, showed robust preclinical in vivo activity in human tumor xenograft models. nih.gov Similarly, a novel inhibitor of 17β-HSD5, developed from an indole-based compound, suppressed androstenedione-induced intratumoral testosterone (B1683101) production in a mouse xenograft model of prostate cancer. researchgate.net

Furthermore, an indole derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), was investigated for its protective effects against cisplatin-induced organ damage in a rodent model. nih.gov The study found that MMINA treatment reversed cisplatin-induced negative effects. nih.gov Another compound, 10g, a 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivative, was shown to significantly inhibit xenograft tumor growth in in vivo assays. nih.gov

Selective Targeting and Mechanism-Based Approaches

A key aspect of modern drug development is the design of agents that selectively target specific molecules or pathways involved in disease, which can lead to improved efficacy and reduced side effects. The indole scaffold provides a versatile platform for developing such targeted therapies. mdpi.com

For example, the development of inhibitors for 17β-HSD5 focused on achieving isoform selectivity to minimize off-target effects. researchgate.net The optimized compound demonstrated good selectivity against other related enzymes. researchgate.net In another study, an indole triazole conjugate was designed to target Penicillin-Binding Protein 2a (PBP2a), a key enzyme in methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Molecular docking studies suggested that the compound binds to an allosteric site of PBP2a. mdpi.com

The mechanism of action for some indole derivatives has also been elucidated. For instance, the anticancer activity of certain 2-(thiophen-2-yl)-1H-indole derivatives in HCT-116 cells was linked to cell cycle arrest at the S and G2/M phases. nih.gov

Development of Novel Drug Candidates based on the this compound Scaffold

The this compound scaffold is a valuable starting point for the synthesis of new chemical entities with therapeutic potential. nih.govnih.gov The indole ring system is a common feature in many natural and synthetic molecules with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. mdpi.comresearchgate.net

Medicinal chemistry efforts have focused on modifying the core indole structure to optimize potency, selectivity, and pharmacokinetic properties. For example, the synthesis of a series of 4-(4-fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f] acs.orgnih.govresearchgate.nettriazine-based inhibitors of VEGFR-2 involved systematic modifications to enhance biochemical potency and kinase selectivity. nih.gov This led to the identification of BMS-540215 as a clinical candidate. nih.gov

Similarly, high-throughput screening identified an indole-containing compound as an inhibitor of 17β-HSD5. researchgate.net Subsequent optimization through medicinal chemistry, which involved introducing and modifying alcohol groups, led to a more potent and metabolically stable drug candidate. researchgate.net The synthesis of novel indole triazole conjugates using "click chemistry" has also been reported as a strategy to develop new antibacterial agents. mdpi.com

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Development

In preclinical development, understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a compound is crucial.

Pharmacokinetic studies on indole-based drug candidates have been conducted to assess their potential for oral administration and their metabolic stability. For example, the optimized 17β-HSD5 inhibitor demonstrated enhanced pharmacokinetic and physicochemical properties. researchgate.net The indole derivative MMINA was predicted to have good drug-like physicochemical properties based on in silico analysis. nih.gov The l-alanine (B1666807) prodrug of BMS-540215, known as BMS-582664, was developed to improve the pharmacokinetic profile of the parent compound. nih.gov

Pharmacodynamic studies aim to understand the relationship between drug concentration and its biological effect. For instance, Western blot analysis confirmed that a pyrrolo[2,1-f] acs.orgnih.govresearchgate.nettriazine derivative could inhibit the phosphorylation of AKT in human cancer cells, demonstrating its engagement with the cellular PI3K/AKT/mTOR pathway. nih.gov

Future Research Directions and Therapeutic Prospects

Addressing Bioavailability and Formulation Challenges

A critical hurdle in the clinical translation of many promising therapeutic agents is their suboptimal pharmacokinetic profile, particularly poor bioavailability and aqueous solubility. For indole (B1671886) derivatives, including those related to (2-methyl-1H-indol-5-yl)methanamine, overcoming these challenges is a key focus of future research.

One successful strategy involves rational structural modifications to enhance the physicochemical properties of the molecule. For instance, research into a series of (E)-4-(2-((1H-indol-5-yl) methylene) hydrazineyl)-5,6,7,8-tetrahydropyrido [4',3':4,5] thieno[2,3-d] pyrimidine (B1678525) derivatives demonstrated that targeted chemical alterations could significantly boost aqueous solubility without compromising their potent inhibitory activity against Arf1-GEFs. tandfonline.com Another study highlighted the development of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives, with one compound, 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol, exhibiting not only potent agonism at the human 5-HT(1D) receptor but also favorable metabolic stability in vitro and significant oral bioavailability in rat models. mdpi.com

These findings underscore the importance of medicinal chemistry efforts to fine-tune the indole scaffold to improve its drug-like properties. Future work will likely continue to explore modifications of the core this compound structure to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing its potential for effective systemic administration.

Strategies for Targeted Delivery Systems

Targeted drug delivery represents a sophisticated approach to enhance therapeutic efficacy while minimizing off-target side effects. nih.gov This is particularly relevant for potent compounds like indole derivatives, where concentrating the therapeutic agent at the site of action can lead to improved outcomes. Future research will likely investigate the application of various targeted delivery systems to this compound and its analogues.

These strategies can be broadly categorized as passive and active targeting. nih.gov Passive targeting takes advantage of the natural physiological characteristics of diseased tissues, such as the enhanced permeability and retention (EPR) effect in tumors, to accumulate drug-loaded nanocarriers. nih.gov Active targeting, on the other hand, involves decorating the surface of these carriers with ligands that bind to specific receptors overexpressed on target cells.

Potential Carrier Systems for Indole Derivatives:

| Carrier System | Description | Potential Application |

| Nanoparticles | Solid colloidal particles ranging in size from 10 to 1000 nm. Can be engineered from polymers or lipids to encapsulate drugs. nih.govexlibrisgroup.com | Encapsulating this compound derivatives to improve solubility and achieve passive or active targeting to tumor sites. exlibrisgroup.com |

| Liposomes | Vesicular structures composed of a lipid bilayer. Can carry both hydrophilic and hydrophobic drugs. | Formulation of indole compounds to enhance their circulation time and reduce systemic toxicity. |

| Ethosomes | Phospholipid-based vesicular carriers containing a high concentration of ethanol, which enhances penetration through biological membranes like the skin. nih.gov | Transdermal delivery of this compound derivatives for localized therapies. nih.gov |

A notable example of a targeted approach is the development of 5-fluorouracil-loaded cross-linked mastic gum nanoparticles for colon-specific drug delivery. exlibrisgroup.com This system effectively encapsulated the drug and controlled its release in a targeted manner. exlibrisgroup.com Similar strategies could be adapted for this compound derivatives to treat localized diseases, such as certain cancers, thereby maximizing their therapeutic index.

Exploration of Combination Therapies

In the realm of infectious diseases, the rise of multidrug-resistant (MDR) bacteria is a major global health threat. Research has shown that certain indole derivatives can act synergistically with conventional antibiotics. tandfonline.comnih.govnih.gov For example, specific substituted indoles have been found to potentiate the activity of antibiotics like norfloxacin, oxacillin, and vancomycin (B549263) against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.comnih.gov The proposed mechanism for this synergy is the permeabilization of the bacterial cell membrane by the indole compound, allowing the antibiotic to reach its intracellular target. tandfonline.comnih.govnih.gov

In oncology, indole-based compounds have also shown significant potential in combination therapies. nih.govnih.gov The natural indole alkaloids, vinblastine (B1199706) and vincristine, are classic examples of anticancer agents that are often used in combination chemotherapy regimens. nih.gov More recently, studies have explored the synergistic effects of novel indole derivatives with existing anticancer drugs. For instance, indole-based benzenesulfonamides have demonstrated synergistic effects when combined with doxorubicin (B1662922). nih.gov Similarly, the combination of indole and triazole moieties in a single molecule has been proposed as a strategy to simultaneously suppress multiple bacterial targets, potentially enhancing efficacy and reducing the development of resistance. mdpi.com

Future studies will likely focus on identifying optimal combination partners for this compound derivatives and elucidating the molecular basis of their synergistic interactions.

Expanding the Scope of Biological Targets for this compound Derivatives

The versatility of the indole scaffold allows for the design of derivatives that can interact with a wide array of biological targets, leading to diverse pharmacological effects. nih.gov While initial research may focus on a specific target, a deeper exploration often reveals that derivatives of a core structure like this compound can be tailored to modulate the activity of various proteins implicated in different diseases.

The known biological targets of indole derivatives are extensive and continue to grow. For example, different derivatives have been shown to act as:

Arf1-GEFs inhibitors: A series of (E)-4-(2-((1H-indol-5-yl) methylene) hydrazineyl)-5,6,7,8-tetrahydropyrido [4',3':4,5] thieno[2,3-d] pyrimidine derivatives were developed as potent inhibitors of Arf1-GEFs, showing promise for colon cancer immunotherapy. tandfonline.com

Nur77 modulators: Novel 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives were identified as binders of the orphan nuclear receptor Nur77, inducing apoptosis in hepatocellular carcinoma cells.

Anti-tubercular agents: Indole-containing molecules are being investigated as inhibitors of key enzymes in Mycobacterium tuberculosis, such as decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is crucial for cell wall synthesis. nih.gov

Antibacterial agents: An indole triazole conjugate has been shown to allosterically bind to penicillin-binding protein 2a (PBP2a), a key mechanism of resistance in MRSA. nih.gov

Serotonin (B10506) receptor agonists: Dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives have been synthesized as potent and selective agonists for the 5-HT(1D) receptor, a target for migraine treatment. mdpi.com

This demonstrates the remarkable adaptability of the indole core. Future research on this compound derivatives will likely involve high-throughput screening and computational modeling to identify new biological targets. This could lead to the repurposing of these compounds for entirely new therapeutic applications, expanding their clinical utility beyond their initially intended scope.

Clinical Translation Potential of Indole-Based Therapeutics

The ultimate goal of drug discovery is the successful clinical translation of a promising compound into an approved therapeutic. Indole-based molecules have a strong track record in this regard, with numerous natural, semi-synthetic, and synthetic indole derivatives having been approved for clinical use. nih.govnih.gov This history of success provides a solid foundation for the continued development of new indole-based therapeutics, including derivatives of this compound.

The clinical pipeline for indole-based drugs remains active. For example, an indole scaffold-containing inhibitor of DprE1 is currently in clinical trials for the treatment of tuberculosis. nih.gov In oncology, numerous indole derivatives are in various stages of preclinical and clinical development, targeting a range of cancers. tandfonline.com The identification of a potent Arf1-GEFs inhibitor derived from an indole structure as a promising candidate for colon cancer immunotherapy is a testament to the ongoing potential in this area. tandfonline.com Similarly, a lead compound targeting Nur77 has shown significant potential for development as a novel drug for liver cancer.

The journey from a promising laboratory finding to a clinically available drug is long and arduous. However, the chemical tractability, diverse biological activities, and proven clinical success of the indole scaffold suggest that derivatives of this compound have a significant potential for successful clinical translation. Continued investment in research and development will be crucial to realizing this potential and bringing new, effective treatments to patients.

Q & A

Q. What are the established synthetic routes for (2-methyl-1H-indol-5-yl)methanamine, and how can purity be optimized?

The synthesis of indole-based methanamines typically involves multi-step reactions, including alkylation or reductive amination of precursor indoles. For example, analogous compounds like "(2-Bromo-5-(trifluoromethyl)phenyl)methanamine" are synthesized via stepwise mixing with sodium hydroxide and organic solvents to isolate intermediates . Purity optimization may involve column chromatography (silica gel, gradient elution) and recrystallization using solvents like methyl tert-butyl ether. Monitoring via TLC or HPLC with UV detection (λ = 254 nm) ensures intermediate purity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

- NMR : H and C NMR to confirm the indole backbone and methyl/methanamine substituents. Aromatic protons typically resonate at δ 6.5–7.5 ppm, while methyl groups appear near δ 2.3–2.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for CHN: 160.10 g/mol).

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and packing motifs. For example, indole derivatives in Acta Crystallographica Section E are analyzed using Mo-Kα radiation (λ = 0.71073 Å) .

Q. How do solvent systems and pH influence the solubility and stability of this compound?

Experimental solubility data for similar methanamines (e.g., benzenemethanamine) show higher solubility in polar aprotic solvents (DMF, DMSO) than in water. Stability studies recommend storage at 2–8°C under inert gas (N) to prevent oxidation. pH-dependent degradation can be assessed via accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Substituent Variation : Introduce halogens (e.g., Cl, Br) at the indole 5-position or modify the methanamine group to ethanamine. Compare activities using assays like NMDA receptor inhibition (IC) or kinase binding .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like the NMDA receptor. Validate with radioligand displacement assays .

Q. What experimental strategies resolve contradictions in crystallographic and spectroscopic data for this compound?

Q. What are the methodological considerations for studying the compound’s interaction with neurotransmitter receptors?

Q. How can conflicting toxicity data from in vitro and in vivo studies be reconciled?

- Dose-Response Analysis : Compare LC (e.g., MTT assay in HepG2 cells) with LD in rodent models. Adjust for metabolic differences using hepatocyte microsomal assays.

- Species-Specific Profiling : Test metabolite toxicity via LC-MS/MS in plasma and urine .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- ADME Modeling : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. For example, methanamines with logP > 2 may exhibit CNS penetration .

- MD Simulations : Assess binding stability (RMSD < 2 Å) with targets over 100 ns trajectories using GROMACS .

Research Applications

Q. What role does this compound play in designing kinase inhibitors?

Indole methanamines serve as scaffolds for competitive kinase inhibitors (e.g., Pim-1 kinase). Fluorescent substrate peptides are used in FP assays (λ = 485 nm, λ = 535 nm) to measure inhibition constants (K) .

Q. How is this compound utilized in radiosensitization studies?

Derivatives like (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione enhance radiation-induced apoptosis in HT-29 cells. Protocols involve γ-irradiation (2–10 Gy) followed by clonogenic survival assays .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。